molecular formula C7H12N2O2 B103460 (S)-3-Isopropyl-2,5-piperazinedione CAS No. 16944-60-8

(S)-3-Isopropyl-2,5-piperazinedione

Cat. No.: B103460
CAS No.: 16944-60-8
M. Wt: 156.18 g/mol
InChI Key: IULFBTHVPRNQCG-LURJTMIESA-N
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Description

(S)-3-Isopropyl-2,5-piperazinedione is a chiral compound belonging to the class of piperazine derivatives. This compound is characterized by the presence of an isopropyl group attached to the third carbon of the piperazine ring and two carbonyl groups at the second and fifth positions. The (S)-configuration indicates the specific spatial arrangement of the isopropyl group, which is crucial for its biological activity and interactions.

Scientific Research Applications

(S)-3-Isopropyl-2,5-piperazinedione has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential role in modulating biological pathways and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Isopropyl-2,5-piperazinedione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isopropylamine with diethyl oxalate to form an intermediate, which then undergoes cyclization to yield the desired piperazinedione. The reaction conditions often require a solvent such as ethanol and a catalyst like sodium ethoxide to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature control and efficient mixing, are essential to achieve large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Isopropyl-2,5-piperazinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the isopropyl group can be replaced by other alkyl or aryl groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: (S)-3-Isopropyl-2,5-piperazine-2,5-diol.

    Substitution: Various substituted piperazinediones depending on the substituent used.

Mechanism of Action

The mechanism of action of (S)-3-Isopropyl-2,5-piperazinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral configuration allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit or activate certain enzymes by binding to their active sites, thereby influencing biochemical pathways and physiological processes.

Comparison with Similar Compounds

    ®-3-Isopropyl-2,5-piperazinedione: The enantiomer of (S)-3-Isopropyl-2,5-piperazinedione with a different spatial arrangement of the isopropyl group.

    3-Methyl-2,5-piperazinedione: A similar compound with a methyl group instead of an isopropyl group.

    2,5-Piperazinedione: The parent compound without any substituents.

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity. This makes it valuable in applications where stereochemistry plays a crucial role, such as in drug design and synthesis.

Properties

IUPAC Name

(3S)-3-propan-2-ylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-4(2)6-7(11)8-3-5(10)9-6/h4,6H,3H2,1-2H3,(H,8,11)(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULFBTHVPRNQCG-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)NCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353139
Record name (S)-3-Isopropyl-2,5-piperazinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16944-60-8
Record name (S)-3-Isopropyl-2,5-piperazinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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